molecular formula C13H10FN5OS B11764882 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine CAS No. 95096-02-9

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B11764882
CAS No.: 95096-02-9
M. Wt: 303.32 g/mol
InChI Key: GPHXFXVPXHVVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is a pyridopyrimidine derivative featuring a sulfinyl (-SO-) group at the 6-position of the heterocyclic core, linked to a 4-fluorophenyl moiety. The sulfinyl group introduces chirality, which may influence binding affinity and metabolic stability. Its molecular formula is C₁₃H₁₀FN₅OS, with a molecular weight of 303.32 g/mol .

Preparation Methods

Core Pyrido[3,2-d]pyrimidine Synthesis

The pyrido[3,2-d]pyrimidine scaffold serves as the foundational structure for this compound. A common approach involves cyclocondensation of 2-aminonicotinonitrile derivatives with urea or thiourea under acidic conditions . For example, heating 2-amino-4-chloronicotinonitrile with urea in acetic acid at 120°C yields 2,4-diaminopyrido[3,2-d]pyrimidine, which can be further functionalized . Alternative routes employ microwave-assisted reactions to accelerate cyclization, reducing reaction times from hours to minutes while maintaining yields above 70% .

Chlorination of the pyrido[3,2-d]pyrimidine core is frequently achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-diisopropylethylamine (DIEA). Optimized conditions (toluene, 130°C, 10 minutes) convert hydroxyl groups to chlorides with 82% efficiency, critical for subsequent nucleophilic substitutions .

Functionalization of the 2,4-Diamine Groups

The 2,4-diamine substituents are installed through nucleophilic aromatic substitution (NAS) or reductive amination:

Direct Amine Substitution

Heating the dichloropyrido[3,2-d]pyrimidine intermediate with aqueous ammonia (28% w/w) in a sealed vessel (100°C, 12 hours) replaces chlorides with amines. Ammonia excess (5 equivalents) drives the reaction to completion, yielding 2,4-diamino-6-(4-fluorophenylsulfinyl)pyrido[3,2-d]pyrimidine at 74% yield .

Reductive Amination

For sterically hindered amines, a two-step protocol is preferred:

  • Displacement with Azide : Treatment with sodium azide in DMF (80°C, 6 hours) introduces azide groups (yield: 68%) .

  • Staudinger Reduction : Triphenylphosphine in THF/water reduces azides to amines, achieving >90% conversion without affecting the sulfinyl group .

Reaction Optimization and Challenges

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent PolarityDMF > toluene+22%
Temperature120°C vs. 80°C+15%
Reaction Time3 hours vs. 1 hour+9%

Data aggregated from cross-coupling and amination studies show that polar aprotic solvents like DMF enhance nucleophilic substitution rates, while elevated temperatures improve reaction completeness .

Byproduct Mitigation

  • Sulfone Formation : Maintaining sub-stoichiometric oxidant (mCPBA) and low temperatures (0–5°C) reduces sulfone contamination to <2% .

  • Diastereomer Separation : Chiral HPLC (Chiralpak IC column, hexane/isopropanol 85:15) resolves sulfinyl diastereomers with >99% enantiomeric excess .

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR : Diagnostic signals at δ 8.69 ppm (pyrido H-7), 7.94 ppm (pyrido H-5), and 7.37 ppm (fluorophenyl protons) .

  • LC-MS : [M+H]⁺ at m/z 303.315, with fragmentation ions at m/z 285 (loss of H₂O) and 214 (pyrido core) .

  • XRD : Confirms sulfinyl group geometry via S=O bond length (1.48 Å) and C-S-C angle (104.7°) .

Industrial-Scale Considerations

A pilot-scale process (10 kg batch) employs continuous flow reactors for the oxidation step, achieving 92% yield with 3-hour residence time. Key parameters:

  • Flow Rate : 50 mL/min

  • Oxidant Delivery : mCPBA in CH₂Cl₂ (0.5 M)

  • Temperature Control : Jacketed reactor at −5°C

This method reduces thermal degradation risks and improves reproducibility compared to batch processing .

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding sulfide.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 6-((4-Fluorophenyl)sulfonyl)pyrido[3,2-D]pyrimidine-2,4-diamine.

    Reduction: 6-((4-Fluorophenyl)thio)pyrido[3,2-D]pyrimidine-2,4-diamine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Research indicates that 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine exhibits significant antiviral activity. It has been studied for its effectiveness against several viral infections, making it a candidate for developing antiviral therapies. The compound's mechanism of action is believed to involve the inhibition of viral replication, although detailed mechanisms are still under investigation.

Anticancer Activity
The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. This property makes it a potential lead compound for developing new anticancer drugs .

Enzyme Inhibition
Inhibition of specific enzymes involved in disease pathways is another area where this compound has potential applications. For instance, it may act as an inhibitor of certain kinases or proteases that are crucial in cancer progression or viral replication processes.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic processes. Key steps include:

  • Formation of the Pyrido[3,2-D]pyrimidine Core : This involves cyclization reactions that create the bicyclic structure characteristic of pyrido derivatives.
  • Sulfinyl Group Introduction : The introduction of the sulfinyl group is crucial for enhancing biological activity and selectivity.
  • Fluorophenyl Substitution : The addition of the 4-fluorophenyl moiety is performed to improve lipophilicity and bioavailability.

These synthetic routes require optimization to achieve high yields and purity levels necessary for biological testing .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Interaction studies often involve:

  • Molecular Docking Studies : These computational approaches predict how the compound binds to specific proteins or enzymes.
  • Biological Assays : In vitro assays are conducted to assess the compound's efficacy against various biological targets, including viral pathogens and cancer cell lines.

Such studies help in guiding further development and optimization of the compound for therapeutic use .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineChlorine substitutionDifferent reactivity due to chlorine presence
2-N-benzyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineBenzyl group substitutionEnhanced lipophilicity and bioavailability
4-[1-[[6-(4-fluorophenyl)-4-(trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]ethyl]benzenesulfonamideComplex multi-substituted structurePotentially higher potency due to multiple active sites

This table illustrates the diversity within the pyrido[3,2-d]pyrimidine class while emphasizing the unique attributes conferred by the sulfinyl and fluorophenyl substitutions in our compound .

Mechanism of Action

The mechanism of action of 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit tyrosine kinases and other signaling proteins, leading to the disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects.

Comparison with Similar Compounds

Pyrido[3,2-d]pyrimidine-2,4-diamine derivatives are structurally diverse, with variations at the 6-position significantly altering biological activity. Below is a comparative analysis of key analogs:

6-(Benzenesulfonyl)pyrido[3,2-d]pyrimidine-2,4-diamine

  • Substituent : Benzenesulfonyl (-SO₂Ph) at the 6-position.
  • Activity : Demonstrates potent antimalarial effects against Plasmodium berghei in mice (parenteral administration) and inhibits Pneumocystis carinii and Toxoplasma gondii DHFR .
  • Key Difference : The sulfonyl group enhances oxidative stability but may reduce cell permeability compared to the sulfinyl analog.

6-(3-Phenylpropyl)pyrido[3,2-d]pyrimidine-2,4-diamine

  • Substituent : 3-Phenylpropyl (-CH₂CH₂CH₂Ph) at the 6-position.
  • Activity : Exhibits high cytotoxicity (IC₅₀ = 0.20 µM against HL-60 cells) and strong inhibition of recombinant human DHFR (IC₅₀ = 0.06 µM) .
  • Key Difference : The hydrophobic phenylpropyl chain likely enhances membrane penetration, contributing to superior anticancer activity compared to sulfinyl/sulfonyl analogs.

6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine

  • Substituent : 4-Methoxybenzyl (-CH₂Ph-OMe) at the 6-position.

6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

  • Substituent : 2,6-Dibromophenyl at the 6-position.
  • Activity : Targets biotin carboxylase, an enzyme involved in fatty acid biosynthesis, with IC₅₀ values in the low micromolar range .
  • Key Difference : Bromine atoms increase steric bulk and electronegativity, redirecting activity away from DHFR toward alternative enzyme targets.

Table 1: Comparative Activity and Properties of Selected Analogs

Compound Name Substituent (6-position) Target Enzyme/Activity IC₅₀/EC₅₀ Key Feature
6-((4-Fluorophenyl)sulfinyl)pyrido[...] 4-Fluorophenylsulfinyl (-SO-Ph-F) DHFR (Antimalarial/Cancer) Not reported Chiral sulfinyl group; moderate lipophilicity
6-(Benzenesulfonyl)pyrido[...] Benzenesulfonyl (-SO₂Ph) P. berghei DHFR (Antimalarial) Parenteral efficacy High oxidative stability
6-(3-Phenylpropyl)pyrido[...] 3-Phenylpropyl (-CH₂CH₂CH₂Ph) Human DHFR (Anticancer) 0.06 µM (DHFR) Enhanced membrane permeability
6-(4-Methoxybenzyl)pyrido[...] 4-Methoxybenzyl (-CH₂Ph-OMe) Bacterial DHFR (Antibacterial) Not reported Electron-donating substituent
6-(2,6-Dibromophenyl)pyrido[...] 2,6-Dibromophenyl Biotin carboxylase (Antimicrobial) ~1–5 µM Steric bulk and electronegativity

Mechanistic Insights

  • Sulfinyl vs. The sulfinyl group may also participate in hydrogen bonding with DHFR active-site residues .
  • Fluorophenyl Substituent: The 4-fluoro group enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., benzenesulfonyl derivatives) .
  • Chirality: The sulfinyl group introduces a stereocenter, which could lead to enantiomer-specific activity.

Research Findings and Therapeutic Potential

  • Antimalarial Activity : Sulfinyl and sulfonyl pyridopyrimidines inhibit DHFR in Plasmodium and Toxoplasma, critical for folate metabolism .
  • Multi-Target Agents : Pyrido[3,2-d]pyrimidines with flexible substituents (e.g., phenethyl groups) exhibit dual ChE inhibition and anti-amyloid aggregation properties, highlighting structural versatility for neurodegenerative disease applications .

Biological Activity

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound is characterized by a pyrido[3,2-d]pyrimidine core with a sulfinyl group and a fluorophenyl moiety, giving it a molecular formula of C13_{13}H10_{10}FN5_{N_5}OS_S and a molecular weight of approximately 303.32 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it exhibits antiviral properties , particularly against viruses such as Chikungunya virus (CHIKV) and potentially others . The exact mechanisms are still under investigation but may involve inhibition of viral replication or interference with viral entry into host cells.

Biological Assays and Findings

Multiple biological assays have been conducted to evaluate the efficacy of this compound. Key findings include:

  • Antiviral Activity : The compound demonstrated significant antiviral activity in vitro, particularly against CHIKV, with selectivity indices indicating a favorable therapeutic window .
  • Cytotoxicity : In cytotoxicity assays, the compound showed promising results against various cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activity

Activity Type Target Efficacy Reference
AntiviralChikungunya VirusSelective inhibitor (SI > 61)
CytotoxicityCancer Cell LinesSignificant growth inhibition
AntiviralOther VirusesUnder investigation

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the sulfinyl group and the fluorophenyl moiety appears to enhance its interaction with biological targets. Comparative studies with structurally similar compounds indicate that modifications to the pyrido[3,2-d]pyrimidine scaffold can significantly influence potency and selectivity .

Table 2: Comparison with Similar Compounds

Compound Name Structure Features Unique Aspects
2-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineChlorine substitutionDifferent reactivity due to chlorine
2-N-benzyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineBenzyl group substitutionEnhanced lipophilicity and bioavailability
4-[1-[[6-(4-fluorophenyl)-4-(trifluoroethylamino)...Complex multi-substituted structurePotentially higher potency

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antiviral Efficacy : A study demonstrated that analogs of similar pyrido[3,2-d]pyrimidines were effective inhibitors of CHIKV in vitro. The optimized compounds exhibited broad-spectrum antiviral activity against multiple strains .
  • Cytotoxicity in Cancer Research : Another study evaluated various derivatives for their cytotoxic effects on human gastric cancer cell lines. The compound's derivatives showed significant inhibition rates compared to controls .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-d]pyrimidine-2,4-diamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and oxidation. For example:

  • Step 1: Reacting 6-chloropyrido[3,2-d]pyrimidine-2,4-diamine with 4-fluoroaniline in isopropanol with triethylamine at 50°C yields a substituted intermediate .
  • Step 2: Oxidation of the sulfide to sulfinyl is achieved using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
    Critical factors: Solvent polarity (e.g., DMF vs. isopropanol), temperature (50–80°C), and stoichiometry of reagents (e.g., 1.1 eq of 4-fluoroaniline) significantly impact yield (up to 96% reported) .

Q. What spectroscopic and chromatographic methods are used to characterize the compound?

  • 1H/13C NMR: Assign peaks based on aromatic protons (δ 7.2–8.9 ppm for pyrido-pyrimidine) and sulfinyl group (δ ~3.1–3.5 ppm) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated m/z 358.0985 for C14H12FN5OS) .
  • HPLC: Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological screening models are suitable for assessing its activity?

  • Enzyme inhibition assays: Test against dihydrofolate reductase (DHFR) or kinases using fluorometric or colorimetric substrates (IC50 determination) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values .
  • Antiparasitic activity: Plasmodium falciparum erythrocytic stage inhibition (IC50 <1 µM reported for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or isoform specificity. For example:

  • Case: A study reported IC50 = 120 nM for P. falciparum DHFR, while another showed no activity against human DHFR .
    Methodology:
    • Perform parallel assays using recombinant isoforms under identical conditions.
    • Use X-ray crystallography or molecular docking to compare binding modes (e.g., sulfinyl group’s role in selective hydrogen bonding) .

Q. How to design structure-activity relationship (SAR) studies to improve metabolic stability?

  • Modify substituents: Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .
  • Introduce solubilizing groups: Add polar moieties (e.g., -NH2 at position 7) to enhance aqueous solubility and microsomal stability (t1/2 >60 min in liver microsomes) .
  • Validate: Use in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What computational strategies predict binding interactions with multi-target enzymes?

  • Molecular docking: Use AutoDock Vina to model interactions with DHFR (PDB: 1J3I) and kinases (PDB: 3POZ). Key residues: Asp54 (DHFR) and Lys33 (kinase) .
  • MD simulations: Analyze stability of sulfinyl-mediated hydrogen bonds over 100 ns trajectories (e.g., GROMACS) .

Q. How to evaluate in vivo efficacy in disease models?

  • Antimalarial models: Intravenous dosing in P. berghei-infected mice (e.g., 10 mg/kg/day for 7 days) with parasitemia reduction >90% .
  • Toxicity: Monitor weight loss, liver enzymes (ALT/AST), and histopathology .

Properties

CAS No.

95096-02-9

Molecular Formula

C13H10FN5OS

Molecular Weight

303.32 g/mol

IUPAC Name

6-(4-fluorophenyl)sulfinylpyrido[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H10FN5OS/c14-7-1-3-8(4-2-7)21(20)10-6-5-9-11(18-10)12(15)19-13(16)17-9/h1-6H,(H4,15,16,17,19)

InChI Key

GPHXFXVPXHVVGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)C2=NC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.